N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
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Overview
Description
“N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide” is a chemical compound with the molecular formula C19H25N3O5S2. It has an average mass of 439.549 Da and a monoisotopic mass of 439.123566 Da .
Molecular Structure Analysis
The molecular structure of “N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide” is complex, with multiple functional groups. The structure includes two butyl groups attached to a dihydrobenzo[cd]indole core, which itself contains a 2-oxo group and two sulfonamide groups .Scientific Research Applications
Drug Delivery Systems
Cyclodextrin inclusion complexes with antibiotics and antibacterial agents are discussed for their drug-delivery applications, such as improving solubility, modifying drug-release profiles, and enhancing antimicrobial activity. Cyclodextrins, due to their structure, allow for the formation of inclusion complexes with various molecules, which can be particularly beneficial for the delivery of drugs like N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide (Boczar & Michalska, 2022). This review emphasizes the potential of cyclodextrins in creating more effective and targeted drug delivery mechanisms.
Antioxidant Activity
Antioxidant capacity assays, such as the ABTS/PP decolorization assay, provide insight into the antioxidant activity of compounds. The review by Ilyasov et al. (2020) elucidates the reaction pathways underlying these assays and discusses the specificity and relevance of oxidation products, including those related to this compound derivatives (Ilyasov et al., 2020).
Synthetic Chemistry Applications
The synthesis and applications of adsorbents containing cyclodextrins for chromatographic separations and wastewater treatment are explored, highlighting the versatility of cyclodextrins and potentially this compound in separation sciences (Crini & Morcellet, 2002).
Medicinal Chemistry
The sulfonamide inhibitors review by Gulcin and Taslimi (2018) covers the broad spectrum of activities offered by sulfonamide compounds, including their use in therapy for bacterial infections and other conditions. This review underscores the medicinal versatility of sulfonamides, which could extend to this compound derivatives (Gulcin & Taslimi, 2018).
Mechanism of Action
Target of Action
The primary target of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. It plays a pivotal role in inflammatory responses .
Mode of Action
N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide interacts with TNF-α, inhibiting its activity . The compound binds with high affinity to TNF-α, leading to a decrease in the inflammatory response .
Biochemical Pathways
The compound’s interaction with TNF-α affects the inflammatory response pathway. By inhibiting TNF-α, it reduces the production of other pro-inflammatory cytokines and chemokines, thus mitigating the inflammatory response .
Result of Action
The inhibition of TNF-α by N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide results in a decrease in the inflammatory response. This can be beneficial in the treatment of diseases characterized by excessive inflammation, such as rheumatoid arthritis, Crohn’s disease, and ulcerative colitis .
Properties
IUPAC Name |
6-N,8-N-dibutyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-3-5-10-20-28(24,25)15-12-16(29(26,27)21-11-6-4-2)18-17-13(15)8-7-9-14(17)19(23)22-18/h7-9,12,20-21H,3-6,10-11H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKIMUSRLQRERS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)NCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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